4-Ethoxyoxazolo[4,5-c]quinoline
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Overview
Description
4-Ethoxyoxazolo[4,5-c]quinoline is a heterocyclic compound that features a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyoxazolo[4,5-c]quinoline can be achieved through a modified Pictet-Spengler reaction. This method involves the direct functionalization of the C-4 position of oxazoles without the need for prefunctionalization. The reaction typically uses Cu(TFA)₂ as a catalyst, which facilitates the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Ethoxyoxazolo[4,5-c]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-ethoxyoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural analogs being studied .
Comparison with Similar Compounds
Similar Compounds
4-Substituted Oxazolo[4,5-c]quinolines: These compounds share a similar core structure but differ in the substituents attached to the oxazole and quinoline rings.
Quinolines and Quinolones: These compounds are structurally related and have been extensively studied for their biological activities
Uniqueness
4-Ethoxyoxazolo[4,5-c]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the C-4 position of the oxazole ring distinguishes it from other similar compounds and can lead to distinct properties and applications .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-ethoxy-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C12H10N2O2/c1-2-15-12-10-11(16-7-13-10)8-5-3-4-6-9(8)14-12/h3-7H,2H2,1H3 |
InChI Key |
CYSWFIPOGIIXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C3=C1N=CO3 |
Origin of Product |
United States |
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